molecular formula C9H10N2S B8387290 2-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-7-carbonitrile

2-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-7-carbonitrile

Cat. No. B8387290
M. Wt: 178.26 g/mol
InChI Key: FFUDKNPQBLHKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08710245B2

Procedure details

To a stirred and cooled solution of 5,6-dihydro-2-methylbenzo[d]thiazol-7(4H)-one (1.67 g, 10 mmol) and TOSMIC (2.5 g, 13 mmol) in a mixture of DME (25 mL) and absolute ethanol (25 mL) was added solid t-BuOK (2.8 g, 24 mmol) portionwise while keeping the reaction temperature between 5 and 10° C. The resulting mixture was stirred at room temperature for 30 minutes and at 30-45° C. for 30 minutes. The resulting suspension was cooled to room temperature. The precipitate (TosK) was removed by filtration and rinsed with DME. The combined DME solutions were concentrated under reduced pressure to give the crude product, which was purified by column chromatography.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[C:10](=O)[CH2:9][CH2:8][CH2:7][C:5]=2[N:6]=1.CC1C=CC(S([CH2:22][N+:23]#[C-])(=O)=O)=CC=1.C(O)C.CC([O-])(C)C.[K+]>COCCOC>[CH3:1][C:2]1[S:3][C:4]2[CH:10]([C:22]#[N:23])[CH2:9][CH2:8][CH2:7][C:5]=2[N:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.67 g
Type
reactant
Smiles
CC=1SC2=C(N1)CCCC2=O
Name
Quantity
2.5 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
25 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature between 5 and 10° C
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 30 minutes and at 30-45° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The precipitate (TosK) was removed by filtration
WASH
Type
WASH
Details
rinsed with DME
CONCENTRATION
Type
CONCENTRATION
Details
The combined DME solutions were concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1SC2=C(N1)CCCC2C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.